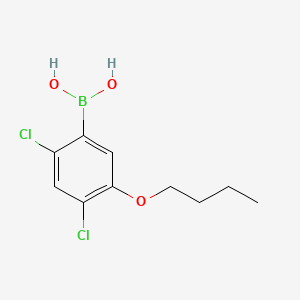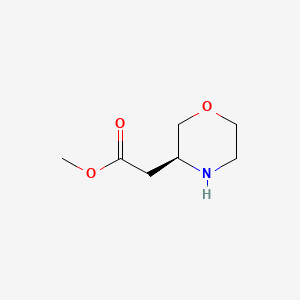
(5-丁氧基-2,4-二氯苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Butoxy-2,4-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C10H13BCl2O3 and a molecular weight of 262.93 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both butoxy and dichloro substituents on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
科学研究应用
(5-Butoxy-2,4-dichlorophenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
Target of Action
The primary target of (5-Butoxy-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of (5-Butoxy-2,4-dichlorophenyl)boronic acid involves its interaction with a metal catalyst in the Suzuki-Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the boronic acid transfers the organic group to the metal .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (5-Butoxy-2,4-dichlorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various biologically active molecules .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable ADME properties for use in organic synthesis.
Result of Action
The result of the action of (5-Butoxy-2,4-dichlorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active molecules . For example, it has been used in the synthesis of N-hydroxyindole-2-carboxylates, which are lactate dehydrogenase inhibitors, and non-ATP competitive MK2 inhibitors .
Action Environment
The action of (5-Butoxy-2,4-dichlorophenyl)boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids also makes them generally environmentally benign . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxy-2,4-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-butoxy-2,4-dichlorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for (5-Butoxy-2,4-dichlorophenyl)boronic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
(5-Butoxy-2,4-dichlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and an inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
相似化合物的比较
Similar Compounds
Uniqueness
(5-Butoxy-2,4-dichlorophenyl)boronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
属性
IUPAC Name |
(5-butoxy-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUSRHVSANUKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681689 |
Source


|
| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-88-7 |
Source


|
| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)


![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 6-(acetyloxy)-1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-8,9-](/img/new.no-structure.jpg)

![2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B594403.png)





